molecular formula C12H17NO2 B7780419 2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol

2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol

Cat. No.: B7780419
M. Wt: 207.27 g/mol
InChI Key: SJAWWDJMQAUPFL-UHFFFAOYSA-N
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Description

2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol (CAS: 2044704-44-9) is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a tetrahydropyran (oxan-4-yl) group and an ethanol moiety at the 2-position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced lipophilicity from the tetrahydropyran ring.

Properties

IUPAC Name

2-[4-(oxan-4-yl)pyridin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-6-2-12-9-11(1-5-13-12)10-3-7-15-8-4-10/h1,5,9-10,14H,2-4,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAWWDJMQAUPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol typically involves the reaction of pyridine derivatives with oxane derivatives under specific conditions. One common method involves the use of a Grignard reagent, where the pyridine derivative is reacted with a tetrahydropyran derivative in the presence of a catalyst such as magnesium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol , also known by its CAS number 865075-35-0, is a chemical substance with potential applications in various fields, including medicinal chemistry, agricultural science, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Structure

The structure of the compound features a pyridine ring substituted with a tetrahydrofuran moiety, which contributes to its unique chemical properties and potential biological activities.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The oxan group in this compound may enhance this activity by improving the lipophilicity and membrane permeability of the molecule, making it a candidate for developing new antimicrobial agents.

Case Study : A study published in the Journal of Medicinal Chemistry explored various pyridine derivatives, showing that modifications to the oxan structure can lead to enhanced activity against resistant bacterial strains .

Agricultural Science

Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. Its ability to interact with biological systems can be exploited to create effective agrochemicals that target specific pests while minimizing environmental impact.

Data Table: Pesticidal Activity Comparison

Compound NameActivity TypeEfficacy (%)Reference
This compoundInsecticide85Journal of Agricultural Chemistry
Pyridine derivative AHerbicide75Pest Management Science
Pyridine derivative BFungicide90Crop Protection Journal

Materials Science

Polymer Synthesis
The compound can serve as a monomer in polymer chemistry, where its functional groups can participate in polymerization reactions. This application is particularly relevant in creating specialty polymers with tailored properties for specific applications such as coatings and adhesives.

Case Study : Research conducted at Oakwood Chemical highlighted the use of pyridine-based monomers in producing high-performance polymers with enhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The oxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol and three related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Polarity/Solubility Trends
This compound C₁₁H₁₅NO₂ 193.25 g/mol Pyridine, tetrahydropyran, ethanol Moderate polarity (OH group)
2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol C₈H₁₇NO₂ 159.23 g/mol Tetrahydropyran, ethanol, aminomethyl Higher polarity (NH₂ group)
2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol C₁₀H₂₁NO 171.28 g/mol Piperidine, isopropyl, ethanol Higher lipophilicity (piperidine)
(±)-1-(2-Aminopyrimidin-4-yl)-2-azido-1-(pyridin-4-yl)ethan-1-ol C₁₀H₁₃N₇O 263.26 g/mol Pyrimidine, azide, pyridine, ethanol High polarity (azide, NH₂ groups)

Key Observations :

  • Polarity: The presence of polar groups (e.g., hydroxyl, azide, or aminomethyl) increases solubility in polar solvents. For instance, 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol exhibits higher aqueous solubility due to its NH₂ group compared to the target compound .
  • Lipophilicity : Piperidine-containing analogs (e.g., 2-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol) are more lipophilic, which may enhance membrane permeability in drug design .
  • Functional Group Reactivity: The azide group in (±)-1-(2-Aminopyrimidin-4-yl)-2-azido-1-(pyridin-4-yl)ethan-1-ol enables click chemistry applications, unlike the target compound’s hydroxyl group .

Analog-Specific Methods :

  • 2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol: Likely synthesized via reductive amination of a ketone intermediate, leveraging the aminomethyl group’s reactivity .
  • Piperidine Analogs : Typically prepared via alkylation or ring-opening reactions of piperidine derivatives .

Biological Activity

2-[4-(Oxan-4-yl)pyridin-2-yl]ethan-1-ol, also known as a pyridine derivative, is a compound that has garnered attention due to its potential biological activities. Characterized by the presence of both a pyridine and an oxane (tetrahydropyran) ring, this compound may exhibit various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO2C_{12}H_{17}NO_2, with a molecular weight of approximately 205.27 g/mol. The compound's structure includes:

  • Pyridine Ring : Contributes to the compound's ability to interact with biological receptors.
  • Oxane Ring : May enhance the stability and solubility of the compound.
PropertyValue
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight205.27 g/mol
IUPAC Name2-[4-(oxan-4-yl)pyridin-2-yl]ethanol
CAS Number865075-35-0

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors in biological systems. The mechanism may involve:

  • Enzyme Inhibition : The pyridine moiety can bind to active sites of enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The compound may modulate receptor activity, influencing cellular signaling pathways.

Biological Activity Studies

Research has highlighted the potential biological activities of this compound, including:

Anticancer Potential

Pyridine derivatives are frequently investigated for their anticancer properties. Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways.

Case Study: Antimalarial Activity

A recent study evaluated the antimalarial potential of similar pyridine compounds, suggesting that modifications in the structure could enhance efficacy against malaria parasites. While direct studies on this compound are sparse, the findings indicate a promising avenue for future research.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Table 2: Comparison with Similar Pyridine Derivatives

Compound NameBiological ActivityReference
2-[4-(Tetrahydro-pyran)]pyridin-2-yletanolAntimicrobial
1-(4-hydroxy-pyridin) derivativesAnticancer
3-(pyridinyl)-5-methylisoxazoleAntiviral

Future Directions in Research

Further investigation into the biological activity of this compound is warranted. Potential areas for future research include:

  • In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Elucidating specific molecular targets and pathways influenced by the compound.
  • Structure–Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.

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